2-Hydroxyisonicotinohydrazide

Catalog No.
S3678008
CAS No.
98140-91-1
M.F
C6H7N3O2
M. Wt
153.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyisonicotinohydrazide

CAS Number

98140-91-1

Product Name

2-Hydroxyisonicotinohydrazide

IUPAC Name

2-oxo-1H-pyridine-4-carbohydrazide

Molecular Formula

C6H7N3O2

Molecular Weight

153.14

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11)

InChI Key

DZPNPAQQKFNTQP-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C=C1C(=O)NN

Canonical SMILES

C1=CNC(=O)C=C1C(=O)NN

INTRODUCTION 2-Oxo-1,2-dihydropyridine-4-carbohydrazide (ODPC) is a versatile compound of great interest in scientific research and industry. ODPC is a heterocyclic compound that has been widely studied due to its unique properties and potential applications. This paper provides a comprehensive overview of ODPC, including its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. DEFINITION AND BACKGROUND ODPC is a heterocyclic compound with the chemical formula C8H10N4O2. It is also known as 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarbohydrazide or nicotinoyl hydrazine. ODPC is an important compound because of its structural resemblance to pyridoxal, a coenzyme of vitamin B6 that plays a crucial role in the metabolism of amino acids. ODPC is synthesized from the reaction of nicotinic acid hydrazide and benzaldehyde under basic conditions. PHYSICAL AND CHEMICAL PROPERTIES ODPC is a yellow crystalline solid with a melting point of 258-260°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. ODPC exhibits two tautomeric forms, namely keto and enol, which are in equilibrium in solution. ODPC has been reported to exhibit significant antioxidant and hepatoprotective activities, making it a potential candidate for the treatment of liver diseases. SYNTHESIS AND CHARACTERIZATION ODPC can be synthesized through various methods, including microwave-assisted synthesis, solvent-free green synthesis, and traditional synthetic methods. The structure of ODPC has been characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and mass spectrometry. The characterization of ODPC is crucial to understand its properties and potential applications. ANALYTICAL METHODS ODPC can be quantified using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods are used to identify and quantify ODPC in various matrices and to monitor the reaction progress during synthesis. BIOLOGICAL PROPERTIES ODPC has been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. ODPC is believed to exert its biological activities through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis. The biological properties of ODPC make it a promising candidate for the development of novel drugs for various diseases. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS The toxicity and safety of ODPC have been evaluated using various methods, including acute and chronic toxicity studies in animals and cell viability assays. The results showed that ODPC has low toxicity and is relatively safe. However, further studies are needed to determine the toxicity and safety of ODPC in humans. APPLICATIONS IN SCIENTIFIC EXPERIMENTS ODPC has a broad range of applications in scientific experiments, including in the synthesis of new compounds, as a ligand for metal complexes, and as a reagent for the detection of metal ions. ODPC has also been used in the development of biosensors, drug delivery systems, and organic light-emitting diodes (OLEDs). CURRENT STATE OF RESEARCH The research on ODPC is still in the early stages, and new discoveries are continually being made. Currently, the focus of research is on the development of new methods for the synthesis of ODPC, the exploration of its biological activities and mechanisms of action, and the development of new applications in various fields. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY ODPC has numerous potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, materials science, and analytical chemistry. The unique properties of ODPC make it a promising compound for the development of new drugs, catalysts, and sensors. LIMITATIONS AND FUTURE DIRECTIONS One of the limitations of ODPC is its low solubility in water, which may limit its applications in aqueous systems. Future research should focus on the development of new methods for improving the solubility and stability of ODPC. Additionally, research should be directed towards exploring the potential of ODPC in various fields, including nanotechnology, sensors, and catalysis. FUTURE DIRECTIONS - Development of green synthetic methods for the production of ODPC - Study of the structure-activity relationship of ODPC and its derivatives - Development of novel drug delivery systems using ODPC - Study of ODPC as a potential therapeutic agent for the treatment of various diseases - Exploration of the potential of ODPC in nanotechnology and material science - Development of new analytical methods for the quantification and detection of ODPC - Investigation of the effect of ODPC on human health and the environment - Study of the potential of ODPC in catalysis and materials synthesis - Development of new biosensors based on ODPC - Study of the mechanism of action of ODPC and its biological activities

2-Hydroxyisonicotinohydrazide is a chemical compound derived from isonicotinic acid hydrazide, characterized by the presence of a hydroxyl group attached to the pyridine ring. This compound belongs to a class of hydrazones, which are known for their diverse biological activities. The molecular formula of 2-hydroxyisonicotinohydrazide is C8_8H8_8N4_4O, and its structure features both hydrazide and hydroxyl functionalities, making it a target for various synthetic and medicinal chemistry applications.

Typical of hydrazones, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form new hydrazone derivatives through the formation of C=N bonds.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone can hydrolyze back to its constituent components.
  • Complexation Reactions: It can form coordination complexes with transition metals, enhancing its potential applications in catalysis and material science .

2-Hydroxyisonicotinohydrazide exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of isonicotinic acid hydrazide possess:

  • Antimicrobial Properties: Effective against various bacterial strains, including drug-resistant Mycobacterium tuberculosis .
  • Cytotoxic Effects: Exhibited in several cancer cell lines, indicating potential as an anticancer agent .
  • Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, making it relevant in oxidative stress research .

The synthesis of 2-hydroxyisonicotinohydrazide typically involves:

  • Refluxing Isonicotinic Acid Hydrazide with Aldehydes: A common method involves reacting isonicotinic acid hydrazide with appropriate aldehydes in an alcohol solvent (like ethanol) under reflux conditions.
  • Purification: The resulting product is often purified through recrystallization from suitable solvents such as dimethylformamide or ethanol .

General Reaction Scheme

text
Isonicotinic Acid Hydrazide + Aldehyde → 2-Hydroxyisonicotinohydrazide + H₂O

2-Hydroxyisonicotinohydrazide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing novel antimicrobial and anticancer agents.
  • Coordination Chemistry: Used in the formation of metal complexes that may have catalytic properties.
  • Material Science: Investigated for its role in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2-hydroxyisonicotinohydrazide with biological macromolecules have revealed:

  • Binding Affinity: It shows promising binding capabilities with proteins and nucleic acids, which may enhance its therapeutic efficacy.
  • Mechanism of Action: Research indicates that its biological activity may be mediated through the inhibition of specific enzymes or pathways involved in disease processes .

Several compounds share structural characteristics or biological activities with 2-hydroxyisonicotinohydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
IsoniazidPyridine ring, hydrazideEstablished antitubercular agent
Nicotinamide HydrazoneAmide group, pyridine ringNeuroprotective effects
2-Hydroxybenzylidene HydrazoneHydroxyl group on benzeneAntioxidant properties
4-Hydroxy-3-methoxybenzaldehyde HydrazoneMethoxy and hydroxyl groups on benzeneEnhanced cytotoxicity against cancer cells

Uniqueness of 2-Hydroxyisonicotinohydrazide

The unique combination of the hydroxyl group on the pyridine ring and the hydrazone linkage distinguishes 2-hydroxyisonicotinohydrazide from other similar compounds. This structural feature not only enhances its solubility but also contributes to its diverse biological activities.

XLogP3

-1.5

Wikipedia

2-Oxo-1,2-dihydropyridine-4-carbohydrazide

Dates

Last modified: 08-20-2023

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